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molecular formula C12H11N3O2 B8627609 Ethyl 5-phenyl-1,2,4-triazine-3-carboxylate

Ethyl 5-phenyl-1,2,4-triazine-3-carboxylate

Cat. No. B8627609
M. Wt: 229.23 g/mol
InChI Key: HACDQHWPWBOTLR-UHFFFAOYSA-N
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Patent
US08815840B2

Procedure details

In a 500 mL three-neck round bottom flask, ethyl 2-amino-2-thioxoacetate (2.5 g, 18.77 mmol) was mixed with ethanol (25 mL). To this orange solution was added via addition funnel a solution of hydrazine (0.590 mL, 18.77 mmol) in Ethanol (15 mL) over 5 minutes. The reaction mixture was stirred for 1 hr. 2-oxo-2-phenylacetaldehyde hydrate (2.86 g, 18.77 mmol) was added to the above mixture and the mixture was stirred overnight at r.t. under N2. The mixture was concentrated and diluted with 10 ml CH2Cl2 and purified by BIOTAGE® with 0-20% EtOAc in CH2Cl2. The fractions containing the product were concentrated to give 2.52 g titled product. MS (ESI) m/z 229.95 (M+H)+. 1H NMR (DMSO-d6) δ ppm 9.82 (s, 1H), 8.30 (d, 2H, J=8.6), 7.7-7.6 (m, 3H), 4.65 (q, 2H, J=7.1), 1.55 (t, 3H, J=7.1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.86 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=S)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:9][NH2:10].O.O=[C:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:14]=O>C(O)C>[C:16]1([C:13]2[N:1]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[N:9]=[N:10][CH:14]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC(C(=O)OCC)=S
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.59 mL
Type
reactant
Smiles
NN
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2.86 g
Type
reactant
Smiles
O.O=C(C=O)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at r.t. under N2
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with 10 ml CH2Cl2
CUSTOM
Type
CUSTOM
Details
purified by BIOTAGE® with 0-20% EtOAc in CH2Cl2
ADDITION
Type
ADDITION
Details
The fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(N=NC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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